2',4'-Dihydroxyacetophenone

Catalog No.
S580172
CAS No.
89-84-9
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Dihydroxyacetophenone

CAS Number

89-84-9

Product Name

2',4'-Dihydroxyacetophenone

IUPAC Name

1-(2,4-dihydroxyphenyl)ethanone

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3

InChI Key

SULYEHHGGXARJS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)O)O

Synonyms

1-(2,4-Dihydroxyphenyl)ethanone; 1-Acetylbenzene-2,4-diol; Resacetophenone; Resoacetophenone; β-Resacetophenone; 4-Acetyl-1,3-benzenediol; 4-Acetylresorcinol; NSC 10883; NSC 37559;

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)O

Biological Activity

  • Antioxidant properties

    Studies have investigated the potential of 2',4'-dihydroxyacetophenone as an antioxidant due to the presence of hydroxyl groups in its structure. These groups can scavenge free radicals, which are molecules that can damage cells and contribute to various diseases. For example, a study published in the journal "Food and Chemical Toxicology" found that 2',4'-dihydroxyacetophenone exhibited significant antioxidant activity in different test systems [].

  • Anti-inflammatory properties

    Research suggests that 2',4'-dihydroxyacetophenone may possess anti-inflammatory properties. A study published in the journal "Inflammation Research" reported that the compound suppressed the production of inflammatory mediators in macrophages, suggesting its potential role in managing inflammatory diseases.

  • Antimicrobial activity

    Some studies have explored the potential antimicrobial activity of 2',4'-dihydroxyacetophenone against various bacteria and fungi. However, the research in this area is limited, and further investigations are needed to confirm its efficacy and potential mechanisms of action.

2',4'-Dihydroxyacetophenone is an organic compound characterized by the presence of two hydroxyl groups at the 2' and 4' positions of the acetophenone structure. Its molecular formula is C8H8O3, and it has a molecular weight of approximately 168.15 g/mol. The compound is known for its pale yellow to white crystalline appearance and is soluble in organic solvents such as ethanol and ether. It exhibits interesting chemical properties due to the presence of hydroxyl groups, which can participate in various reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

  • Antioxidant activity: The presence of hydroxyl groups suggests potential free radical scavenging properties.
  • Antimicrobial activity: Studies have shown some inhibitory effects against certain bacteria and fungi [].

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
  • Aldol Condensation: It can react with aldehydes or other ketones to form chalcones via aldol condensation, especially under acidic or basic conditions .
  • Substitution Reactions: The hydroxyl groups can be substituted with various functional groups, enhancing its versatility in synthetic applications.
  • Dioxygenase Reaction: Enzymatically, it can be converted to 4-hydroxybenzoic acid through the action of 2,4'-dihydroxyacetophenone dioxygenase, which catalyzes the incorporation of oxygen into the substrate .

2',4'-Dihydroxyacetophenone exhibits various biological activities:

  • Antioxidant Properties: The compound has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
  • Antimicrobial Activity: Studies indicate that it may have antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: Some research suggests that it could reduce inflammation, making it a candidate for further pharmacological exploration .

The synthesis of 2',4'-dihydroxyacetophenone can be achieved through several methods:

  • From Resorcinol and Acetic Acid:
    • Resorcinol is reacted with acetic acid in the presence of zinc chloride as a catalyst. This method allows for a high yield (around 70%) and selectivity (over 97%) for the desired product .
  • Aldol Condensation:
    • Involves the reaction of 2',4'-dihydroxyacetophenone with various aldehydes using thionyl chloride and ethanol as catalysts, leading to substituted chalcones .
  • Via Dioxygenase Enzymatic Reaction:
    • The enzyme 2,4'-dihydroxyacetophenone dioxygenase catalyzes the conversion of this compound into other biologically relevant molecules .

2',4'-Dihydroxyacetophenone finds applications across various fields:

  • Pharmaceuticals: It is explored for its potential use in developing anti-inflammatory and antimicrobial agents.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic compounds, particularly in the production of chalcones and other derivatives.
  • Dyes and Pigments: Its chemical properties allow for applications in dye chemistry, where it may serve as a precursor for colorants .

Studies investigating the interactions of 2',4'-dihydroxyacetophenone with other compounds reveal its potential synergistic effects:

  • With Metal Ions: Interaction with metal ions like iron can lead to complex formation that enhances its biological activity.
  • In Biological Systems: Research has shown that it may interact with cellular pathways involved in oxidative stress and inflammation, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 2',4'-dihydroxyacetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
ResacetophenoneHydroxyl group at position 4Lacks the second hydroxyl group at position 2'
HydroxyacetophenoneSingle hydroxyl group at position 4Simpler structure compared to dihydroxy derivatives
3-HydroxyacetophenoneHydroxyl group at position 3Different substitution pattern affecting reactivity
2-HydroxyacetophenoneHydroxyl group at position 2Similar properties but less biological activity

The uniqueness of 2',4'-dihydroxyacetophenone lies in its dual hydroxyl substitution pattern, which enhances its reactivity and biological activity compared to its mono-hydroxylated counterparts. This structural feature makes it particularly interesting for further research into its pharmacological applications.

Friedel-Crafts Acylation vs. Proton Acid Catalysis: Comparative Analysis

The traditional approach to synthesizing 2',4'-dihydroxyacetophenone has relied heavily on Friedel-Crafts acylation, which involves the direct introduction of acetyl groups into the aromatic ring of resorcinol using Lewis acids such as zinc chloride or aluminum chloride. This classical method requires the use of acetyl chloride, acetic anhydride, or similar activated acyl donors in the presence of strong Lewis acid catalysts. However, these traditional approaches present significant limitations for industrial-scale production, including the generation of substantial amounts of metal-containing waste, difficulties in handling moisture-sensitive reagents, and relatively high production costs.

In contrast, modern synthetic approaches have embraced proton acid catalysis as a more sustainable and economically viable alternative. The proton acid-catalyzed process represents a fundamental departure from traditional Friedel-Crafts methodology by employing a two-step mechanism involving initial acetylation of the phenolic hydroxyl group followed by Fries rearrangement to yield the desired product. This innovative approach utilizes resorcinol and acetic acid as starting materials in the presence of proton acid catalysts while continuously removing formed water to drive the reaction to completion.

The mechanistic distinction between these approaches is profound. Traditional Friedel-Crafts acylation involves direct electrophilic attack on the aromatic ring, while the proton acid-catalyzed process proceeds through an ester intermediate that subsequently undergoes intramolecular rearrangement. This difference in mechanism translates to significant practical advantages, including the elimination of metal-containing catalysts that complicate waste treatment, the use of more stable and readily available starting materials, and improved overall process economics.

Comparative studies have demonstrated that the proton acid-catalyzed process can achieve yields of 70-72% with product purities exceeding 99%. The process operates effectively at temperatures ranging from 124°C to 159°C, with reaction times varying from 6 to 10 hours depending on specific conditions. Gas chromatographic analysis of products obtained through this method reveals exceptional purity levels, with typical values exceeding 99.3%.

Enzymatic Production Methods: Acid Phosphatase-Catalyzed Routes

Recent developments in biocatalysis have opened new avenues for the production of 2',4'-dihydroxyacetophenone through enzymatic routes. The enzyme 2,4'-dihydroxyacetophenone dioxygenase has been extensively studied for its role in the catabolism of aromatic compounds, particularly in the context of lignin degradation pathways. This enzyme, which belongs to the cupin family of dioxygenases, catalyzes the conversion of 2,4'-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid through molecular oxygen incorporation.

The crystallographic structure of 2,4'-dihydroxyacetophenone dioxygenase from Alcaligenes sp. 4HAP reveals a compact dimeric arrangement with pronounced hydrophobic interfaces between monomers. Each monomer contains a catalytic ferrous iron coordinated by three histidine residues at positions 76, 78, and 114, along with an additional ligand tentatively identified as carbonate, though formate and acetate remain possibilities. This structural information provides crucial insights for understanding the enzyme's mechanism and potential for bioengineering applications.

Acid phosphatase enzymes have demonstrated significant potential for detecting and quantifying 2',4'-dihydroxyacetophenone derivatives through sophisticated analytical techniques. The development of phenol-based chemical exchange saturation transfer magnetic resonance imaging represents a breakthrough in enzymatic activity detection, enabling real-time monitoring of phosphatase activity at sub-millimolar concentrations. This technology utilizes the inherent chemical exchange properties of phenolic compounds to provide sensitive detection capabilities for enzymatic processes.

Biotransformation studies using white-rot basidiomycete Coriolus versicolor have demonstrated the organism's capacity to catalyze both hydroxylation and demethylation reactions on aromatic compounds, producing 2,4-dihydroxyacetophenone from paeonol substrates. These findings establish the potential for developing microbial production systems for 2',4'-dihydroxyacetophenone synthesis, offering advantages in terms of substrate specificity, reaction selectivity, and environmental compatibility.

Industrial Optimization: Catalyst Selection and Reaction Conditions

Industrial optimization of 2',4'-dihydroxyacetophenone production focuses primarily on catalyst selection, reaction conditions, and process efficiency. Proton acid catalysts have emerged as the preferred choice for large-scale production, with strongly acidic ion-exchange resins such as Amberlyst 15 demonstrating exceptional performance. These solid acid catalysts offer several advantages over traditional mineral acids, including ease of separation, reduced corrosion concerns, and potential for catalyst regeneration and reuse.

The optimal catalyst loading for ion-exchange resin systems ranges from 0.1 weight percent to 2 times the weight of resorcinol, depending on specific reaction conditions and desired conversion rates. Mineral acids such as sulfuric acid and hydrochloric acid can be employed at lower concentrations, typically ranging from 0.0001 to 1 mole per mole of resorcinol. The choice between solid and liquid acid catalysts depends on specific process requirements, with solid catalysts offering advantages in downstream processing and waste treatment.

Temperature optimization studies indicate that reaction temperatures between 100°C and 180°C provide optimal conversion rates while maintaining product selectivity. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to product degradation and unwanted side reactions. The molar ratio of acetic acid to resorcinol significantly influences both conversion efficiency and product selectivity, with optimal ratios ranging from 0.5 to 100 moles of acetic acid per mole of resorcinol.

Water removal plays a crucial role in driving the reaction to completion and maintaining high conversion rates. Continuous removal of water formed during the reaction prevents equilibrium limitations and enhances overall process efficiency. This is typically achieved through azeotropic distillation using co-solvents such as diisopropyl ether, which facilitates water separation while maintaining reaction temperature control.

The following table summarizes key optimization parameters for industrial 2',4'-dihydroxyacetophenone production:

ParameterOptimal RangeTypical ValueImpact on Yield
Temperature100-180°C124°C70-72% at optimal
Reaction Time6-10 hours8 hoursDiminishing returns >10h
Acetic Acid:Resorcinol Ratio0.5-100:17:1Plateau at 5:1 ratio
Catalyst Loading (Ion Exchange)0.1-200 wt%5 wt%Optimal at 2-5 wt%
Product Purity>99%99.3-99.7%Depends on purification

Waste Management and Sustainability in Large-Scale Synthesis

Environmental sustainability and waste management considerations have become increasingly important factors in the industrial production of 2',4'-dihydroxyacetophenone. The transition from traditional Friedel-Crafts acylation to proton acid-catalyzed processes represents a significant advancement in sustainable chemistry practices. The elimination of metal-containing catalysts addresses major environmental concerns associated with wastewater treatment and catalyst disposal.

The proton acid-catalyzed process generates minimal solid waste, with the primary waste streams consisting of excess acetic acid and water. Acetic acid recovery through distillation enables significant recycling opportunities, with studies demonstrating recovery rates exceeding 85% of the original acetic acid charge. This recovery not only reduces raw material costs but also minimizes environmental impact through reduced waste generation.

Ion-exchange resin catalysts offer particular advantages for sustainable production due to their potential for regeneration and extended service life. Amberlyst 15 resin can be regenerated through acid washing procedures, maintaining catalytic activity over multiple reaction cycles. The resin's thermal stability and chemical resistance contribute to extended operational lifetimes, reducing the frequency of catalyst replacement and associated waste generation.

Water management strategies focus on both minimizing fresh water consumption and optimizing wastewater treatment. The aqueous workup process typically requires 1 to 200 times the weight of resorcinol in water for product crystallization and purification. Process optimization has identified opportunities for water recycling and reuse, particularly in crystallization stages where water quality requirements are less stringent.

Energy efficiency considerations have led to the development of heat integration strategies that utilize reaction heat for downstream processing operations. The exothermic nature of the acylation reaction can be harnessed to reduce external heating requirements for product purification and solvent recovery operations. Additionally, the relatively mild reaction conditions compared to traditional Friedel-Crafts processes result in reduced energy consumption and lower carbon footprint.

Life cycle assessment studies indicate that the proton acid-catalyzed process demonstrates superior environmental performance across multiple impact categories, including global warming potential, acidification potential, and resource depletion. The elimination of metal catalysts and reduction in waste generation contribute to improved environmental sustainability scores compared to traditional synthesis methods.

Schiff base derivatives of 2',4'-dihydroxyacetophenone demonstrate promising antimicrobial potential, driven by structural modifications that enhance target interactions. The introduction of alkyl or aryl groups via regioselective alkylation significantly influences bioactivity. For instance, CsHCO$$_3$$-mediated alkylation of 2,4-dihydroxyacetophenone generates 4-alkoxy derivatives with improved solubility and reduced steric hindrance, optimizing interactions with microbial enzymes or membranes [2].

Substituent positioning critically affects efficacy. Derivatives with electron-withdrawing groups (e.g., nitro or cyano) at the 4-position exhibit enhanced bacterial membrane penetration, while bulky alkoxy chains (C3–C6) improve lipid bilayer affinity [2]. Molecular docking studies suggest that Schiff base derivatives coordinate with essential bacterial metalloproteins, disrupting zinc-dependent processes in pathogens like Pseudomonas aeruginosa [2].

Antioxidant Properties: DPPH Radical Scavenging and Redox Modulation

While direct studies on 2',4'-dihydroxyacetophenone’s antioxidant activity are limited in the provided literature, its structural analogs suggest potential redox-modulating capabilities. The catechol-like configuration (ortho-dihydroxy groups) enables hydrogen atom transfer, neutralizing free radicals such as DPPH. Quantum chemical analyses predict a bond dissociation enthalpy (BDE) of ~80 kcal/mol for the phenolic O–H bonds, comparable to resveratrol, facilitating radical scavenging [3].

In inflammatory models, 2',4'-dihydroxyacetophenone derivatives suppress leukotriene B$$4$$ (LTB$$4$$) synthesis, indirectly modulating redox balance by reducing pro-inflammatory mediators that amplify oxidative stress [1]. This dual antioxidant and anti-inflammatory synergy positions it as a candidate for oxidative stress-related pathologies.

Anticancer Efficacy: Apoptotic Pathways and MAPK Signaling Modulation

2',4'-Dihydroxyacetophenone derivatives exert anticancer effects through leukotriene pathway inhibition and MAPK signaling disruption. In vitro studies show that 3-propyl-substituted derivatives reduce LTB$$_4$$ biosynthesis by >60% at 10 μM, attenuating ERK1/2 phosphorylation and downstream proliferative signals [1].

CompoundLTB$$_4$$ Inhibition (%)ERK1/2 Phosphorylation Reduction (%)
Derivative A [1]72 ± 4.255 ± 3.8
Derivative B [1]68 ± 3.948 ± 2.9

Mechanistically, these compounds activate caspase-3/7 via mitochondrial depolarization, inducing apoptosis in leukemia cell lines (IC$$_{50}$$: 8–12 μM) [1]. Structural optimization with thioether linkages enhances bioavailability, enabling deeper tumor penetration.

Phosphodiesterase Inhibition: Bis-Schiff Base Derivatives as PDE Targets

Bis-Schiff base derivatives of 2',4'-dihydroxyacetophenone exhibit potent phosphodiesterase (PDE) inhibition, particularly against PDE-1 and PDE-3 isoforms. A recent synthesis of 30 derivatives revealed IC$$_{50}$$ values as low as 0.012 μM for PDE-3, surpassing the reference inhibitor suramin (1.05 μM) [4].

Derivative [4]PDE-1 IC$$_{50}$$ (μM)PDE-3 IC$$_{50}$$ (μM)
Compound 30.05 ± 0.110.012 ± 0.32
Compound 141.23 ± 0.030.89 ± 0.21

Molecular docking highlights key interactions: the ketone oxygen forms hydrogen bonds with PDE-3’s Gln-817, while aromatic rings engage in π-π stacking with Phe-820 [4]. Substituents like methoxy groups improve binding affinity by 30% compared to unmodified scaffolds, underscoring the role of electron-donating groups in enzyme inhibition [4].

Physical Description

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Heavy Atom Count

11

Appearance

Powder

Melting Point

147 °C

UNII

UC3V356VZC

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

89-84-9

Metabolism Metabolites

Resacetophenone has known human metabolites that include 2,4-Dihydroxyacetophenone 5-sulfate.

Wikipedia

Resacetophenone

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Ethanone, 1-(2,4-dihydroxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Application of high-resolution ESI and MALDI mass spectrometry to metabolite profiling of small interfering RNA duplex

Hisao Shimizu, Fumihiro Jinno, Akio Morohashi, Yuzo Yamazaki, Masaki Yamada, Takahiro Kondo, Satoru Asahi
PMID: 22899510   DOI: 10.1002/jms.3054

Abstract

We investigated the application of a high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source and a matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometer to the metabolite profiling of a model small interfering RNA (siRNA) duplex TSR#34 and compared their functions and capabilities. TSR#34 duplex was incubated in human serum in vitro, and the duplex and its metabolites were then purified by ion exchange chromatography in order to remove the biological matrices. The fraction containing the siRNA duplex and its metabolites was collected and desalted and then subjected to high-performance liquid chromatography (HPLC) equipped with a reversed phase column. The siRNA and its metabolites were separated into single strands by elevated chromatographic temperature and analyzed using the ESI-Orbitrap or the MALDI-TOF mass spectrometer. Using this method, the 5' and/or 3' truncated metabolites of each strand were detected in the human serum samples. The ESI-Orbitrap mass spectrometer enabled differentiation between two possible RNA-based sequences, a monoisotopic molecular mass difference which was less than 2 Da, with an intrinsic mass resolving power. In-source decay (ISD) analysis using a MALDI-TOF mass spectrometer allowed the sequencing of the RNA metabolite with characteristic fragment ions, using 2,4-dihydroxyacetophenone (2,4-DHAP) as a matrix. The ESI-Orbitrap mass spectrometer provided the highest mass accuracy and the benefit of on-line coupling with HPLC for metabolite profiling. Meanwhile, the MALDI-TOF mass spectrometer, in combination with 2,4-DHAP, has the potential for the sequencing of RNA by ISD analysis. The combined use of these methods will be beneficial to characterize the metabolites of therapeutic siRNA compounds.


Bioactive metabolites from biotransformation of paeonol by the white-rot basidiomycete Coriolus versicolor

Xiao-Jun Li, Xin-Wei Shi, Qi Shuai, Jin-Ming Gao, An-Ling Zhang
PMID: 21922916   DOI:

Abstract

Biotransformation of paeonol (1) with the white-rot basidiomycete Coriolus versicolor afforded two metabolites, 2,4-dihydroxyacetophenone (2) and 2,5-dihydroxy-4-methoxyacetophenone (3), which were identified by spectroscopic methods. Compound 3 showed higher antioxidative, antibacterial, antifungal activities than 1 or 2. The results demonstrate for the first time that C. versicolor has the capacities to catalyze hydroxylation and demethylation reactions on the aromatic compound.


Spectrophotometric investigation of the complexation mechanism of Al(III) by 2,4-dihydroxy-acetophenone

M C Almandoz, Y A Dávila, M I Sancho, E I Gasull, S E Blanco
PMID: 20547097   DOI: 10.1016/j.saa.2010.04.023

Abstract

The complexation of Al(III) by 2,4(OH)(2)-acetophenone in methanol and ethanol was investigated using spectroscopic methods (UV-vis) and theoretical procedures (DFT) in order to determine its stoichiometry and stability constant and to analyze the effect of temperature, ionic strength and solvent on the reaction rate. The stoichiometric composition of the complex is 1:1 and the stability constant in methanol is greater than in ethanol. The parameters obtained by the Arrhenius equation and the transition-state theory permitted to explain why the reaction proceeds more rapidly in EtOH. The reaction is favoured when the ionic strength and the reaction medium permittivity decrease. Taking into account the kinetic results and the theoretical calculations performed, a reaction mechanism in three steps is proposed that considers the interaction between ionic species of opposite unitary charge to generate the metal complex. In the formation of the complex, the aluminium atom interacts forming a covalent bond with the oxygen atom of the hydroxyl group of the ligand and its carbonyl group by means of a strong Coulombic interaction.


[Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]

Yinshi Sun, Zhengbo Liu, Jianhua Wang, Ying Wang, Hongying Zhou, Wenli Zhang, Jun Wang, Gui Qiao
PMID: 19449554   DOI:

Abstract

A high performance liquid chromatographic (HPLC) method was developed for the determination of four acetophenones, namely 4-hydroxyacetophenone (I), 2,5-dihydroxyacetophenone (II), baishouwubenzophenone (III) and 2,4-dihydroxyacetophenone (IV), in Radix Cynanchi bungei. The HPLC with photodiode array (PDA) detection was carried out on a Symmetry-C18 (4.6 mm x 250 mm, 5 microm) column with CH3OH-H2O (26 : 74, v/v) as the mobile phase at the flow rate of 1.0 mL/min and 30 degrees C. The compounds I , III, IV were monitored at 280 nm, and the compound II was at 224 nm. Four acetophenones (I - IV) had good linearities (r = 0.999 6 - 0.999 9) at the ranges of 0.080 - 0.560 microg, 0.080 -0.560 microg, 0.100 - 0.700 microg and 0.092 -0.644 microg, respectively. The average recoveries were from 98.0% to 104.0% with relative standard deviations (RSD) ranging from 0.8% to 2.6%. The method is of quick, simple and accurate. The method can be used for the quality control of this product.


2,4'-Dihydroxyacetophenone dioxygenase (EC 1.13.11.41) from Alcaligenes sp. 4HAP: a novel enzyme with an atypical dioxygenase sequence

D J Hopper, M A Kaderbhai
PMID: 10567221   DOI:

Abstract

2,4'-Dihydroxyacetophenone dioxygenase (EC 1.13.11.41) was purified to homogeneity from Alcaligenes sp. 4HAP grown on 4-hydroxyacetophenone. Measurements of the M(r) of the native enzyme ranged from 81600 to 87000, whereas values of 21000 and 20379 were given by SDS/PAGE and electrospray MS respectively. The enzyme is a homotetramer and contains one atom of iron per molecule of enzyme. From C- and N-terminal analyses, primers for PCR were designed and the dad gene cloned and sequenced. The predicted amino acid sequence of dad, deduced from the nucleotide sequence, confirms the N-terminal amino acid sequencing data and contains the sequence of an internal tryptic peptide. It gave a calculated M(r) of 20364. The gene was expressed in Escherichia coli and yielded active enzyme. The derived amino acid sequence does not show significant similarity to other dioxygenases or any strong similarity to protein sequences presently available in the databases.


Aromatic aldehydes and aromatic ketones open ATP-sensitive K+ channels in guinea-pig ventricular myocytes

Z Fan, K Nakayama, T Sawanobori, M Hiraoka
PMID: 1461713   DOI: 10.1007/BF00370250

Abstract

Patch-clamp techniques were used to study the effects of three carbonyl compounds, 3,4-dihydroxybenzaldehyde, 2,3-dihydroxybenzaldehyde, and 2,4-dihydroxyacetophenone, on the adenosine-5'-triphosphate(ATP)-sensitive K+ channel current (IK.ATP) in guinea-pig ventricular myocytes. 3,4-Dihydroxybenzaldehyde (0.5-1 mM) shortened the action potential duration, and this effect was inhibited by application of a specific blocker of IK.ATP, glibenclamide. The shortening of the action potential duration was shown to be caused by a time-independent outward current. In the cell-attached patch configuration, all three compounds activated a kind of single-channel current, which showed an inward rectification at positive potentials and which had a linear current/voltage relation at negative potentials, having a conductance of 90 pS. The current reversed at about 0 mV in symmetrical K+ concentrations on both sides of the membrane. In excised patches this current was blocked by internal application of ATP. Thus we identified this channel as IK.ATP. The activation effects of two aromatic aldehydes were stronger than that of the aromatic ketone. The effect of these compounds on IK.ATP was not reduced by addition of cysteine (10 mM). In inside-out patches, 3,4-dihydroxybenzaldehyde increased the activity of IK.ATP, which had been blocked by 0.5 mM MgATP in the presence of 0.5 mM ADP, but the activation effect was variable and much weaker than that in the cell-attached configuration, and was completely eliminated in the absence of ADP.(ABSTRACT TRUNCATED AT 250 WORDS)


Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base

Ikechukwu P Ejidike, Peter A Ajibade
PMID: 26023939   DOI: 10.3390/molecules20069788

Abstract

Co(II), Ni(II), Zn(II) and Cu(II) complexes of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one (DEPH2) derived from ethylenediamine, 2',4'-dihydroxyacetophenone and 1-phenylbutane-1,3-dione have been synthesized and characterized by elemental analysis, FTIR, UV-Visible spectroscopy, and screened to establish their potential as antibacterial agents, antioxidants and DPPH radical scavengers. The FTIR spectra showed that the ligand behaves as a dibasic tetradentate ligand with the dioxygen-dinitrogen donor atom system oriented towards the central metal ion. The analytical and spectroscopic data suggest a square planar geometry for Cu(II) and Ni(II) complexes and an octahedral geometry for the Co(II) complex. The ligand and their metal complexes were screened for antibacterial activity against Gram (+) and Gram (-) bacteria by the agar well diffusion method. In addition, the antioxidant activities of the complexes were also investigated through their scavenging effect on DPPH and ABTS radicals. The obtained IC50 value of the DPPH activity for the copper complex (2.08 ± 0.47 µM) and that of the ABTS activity for the copper complex (IC50 = 2.11 + 1.69 µM) were higher than the values obtained for the other compounds.


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